molecular formula C12H21NO3 B2477194 (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate CAS No. 1648868-97-6

(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate

Cat. No.: B2477194
CAS No.: 1648868-97-6
M. Wt: 227.304
InChI Key: SSIJALKTEBLKKA-OWUUHHOZSA-N
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Description

Historical Context of 3-Azabicyclo[3.1.0]hexane Derivatives

The development of 3-azabicyclo[3.1.0]hexane derivatives has followed a trajectory spanning more than two decades, with foundational work establishing the synthetic methodologies that would later enable access to complex derivatives such as (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate. The parent compound 3-azabicyclo[3.1.0]hexane, with molecular formula C₅H₉N, was first catalogued in chemical databases in 2007, marking the beginning of systematic study of this structural class. Early synthetic approaches focused on novel palladium-catalyzed methodologies, with researchers in 2003 developing unusual palladium(0)-catalyzed cyclopropanation reactions of allenenes to construct the 3-azabicyclo[3.1.0]hexane framework. These initial investigations demonstrated that treatment of nitrogen-protected 4-alkyl-4-(nitrogen-allyl)amino allenes with allyl carbonate and catalytic amounts of bis(dibenzylideneacetone)palladium(0) chloroform complex in acetonitrile could achieve stereoselective formation of the desired bicyclic structures in moderate to good yields.

The period from 2010 onward witnessed spectacular progress in synthetic methodologies for 3-azabicyclo[3.1.0]hexane derivatives, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed. Patent literature from this era, including European Patent 0007128A1, established fundamental preparation methods for benzyl-substituted derivatives, demonstrating that selective reduction of carbonyl groups could provide access to the basic bicyclic framework. These historical developments laid the groundwork for understanding structure-activity relationships and synthetic accessibility that would prove crucial for developing more complex derivatives. The evolution of synthetic methods during this period reflected growing recognition of the potential importance of these constrained heterocyclic systems in pharmaceutical applications, particularly given their conformational rigidity and unique three-dimensional properties.

Positioning of (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate in Current Research

Contemporary research has positioned (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate as a particularly valuable synthetic intermediate and research tool within the broader family of 3-azabicyclo[3.1.0]hexane derivatives. The compound's availability through commercial suppliers, with purity specifications of 97 percent, indicates its established role in current synthetic chemistry research programs. Recent synthetic advances have enabled access to sophisticated derivatives through methodologies such as 1,3-dipolar cycloaddition reactions of cyclopropenes to stable azomethine ylides, providing bis-spirocyclic derivatives with high diastereofacial selectivity. These developments have particular relevance for understanding how substitution patterns, such as the 2-hydroxyethyl group present in the target compound, influence both synthetic accessibility and potential biological activity.

The compound's structural features, including the tert-butyl carbamate protecting group and the exo-oriented 2-hydroxyethyl substituent, reflect contemporary synthetic strategies for creating versatile building blocks that can undergo further functionalization. Research has demonstrated that similar 3-azabicyclo[3.1.0]hexane derivatives exhibit significant potential in pharmaceutical applications, with studies showing that conformationally restricted derivatives can serve as effective inhibitors of dipeptidyl peptidase-IV and other therapeutically relevant targets. The specific stereochemistry of the (Meso-1R,5S,6S) configuration provides defined three-dimensional structure that is increasingly recognized as important for biological activity and selectivity. Physical property predictions for this compound include a boiling point of 323.2±15.0 degrees Celsius and density of 1.131±0.06 grams per cubic centimeter, with a predicted pKa value of 15.10±0.10.

Property Value Prediction Method
Molecular Formula C₁₂H₂₁NO₃ Experimental
Molecular Weight 227.3 g/mol Calculated
Boiling Point 323.2±15.0°C Predicted
Density 1.131±0.06 g/cm³ Predicted
pKa 15.10±0.10 Predicted
Purity ≥97% Commercial Specification

Importance in Heterocyclic Chemistry

The significance of (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate within heterocyclic chemistry extends beyond its role as a simple building block, encompassing its function as a representative example of constrained nitrogen-containing heterocycles that have become increasingly important in modern drug discovery. The 3-azabicyclo[3.1.0]hexane framework represents a valuable structural fragment found in biologically active natural products, pharmaceuticals, and agrochemicals. Research has demonstrated that compounds containing this structural motif can serve as antagonists of morphine-induced effects, highlighting the importance of understanding how specific substitution patterns influence biological activity. The incorporation of hydroxyl functionality, as seen in the 2-hydroxyethyl substituent, provides additional opportunities for hydrogen bonding interactions and metabolic transformation that are crucial considerations in pharmaceutical chemistry.

Recent investigations into spiro-fused derivatives containing the 3-azabicyclo[3.1.0]hexane framework have revealed significant potential as antitumor agents, with studies demonstrating cytostatic effects and modifications to cellular cytoskeleton organization. These findings underscore the importance of three-dimensional molecular architecture in determining biological activity, with the constrained bicyclic system providing defined spatial arrangements of functional groups that can interact with biological targets in predictable ways. The development of enantioselective synthetic approaches has further enhanced the utility of these compounds, with asymmetric 1,3-dipolar cycloaddition reactions and catalytic reductive amination procedures providing access to enantiomerically pure materials. Synthetic methodologies continue to evolve, with recent reports of multigram synthesis approaches demonstrating the scalability necessary for detailed biological evaluation and potential pharmaceutical development.

Research Application Key Findings Reference Year
Opioid Receptor Antagonism New class of ligands discovered 2011
Antitumor Activity Cytostatic effects demonstrated 2021
DPP-IV Inhibition Conformationally restricted inhibitors 2008
Synthetic Methodology Multiple catalytic approaches developed 2023
Commercial Availability High-purity material accessible 2021

Properties

IUPAC Name

tert-butyl (1S,5R)-6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-9-8(4-5-14)10(9)7-13/h8-10,14H,4-7H2,1-3H3/t8?,9-,10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIJALKTEBLKKA-PBINXNQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to use a starting material such as cyclohexene and perform a series of reactions including epoxidation , ring-closing metathesis , and hydroxylation [_{{{CITATION{{{1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO [3.1.0 ...](https://www.sigmaaldrich.com/US/en/product/astatechinc/ateh57c9a1d2?context=bbe)[{{{CITATION{{{_2{Buy (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo3.1.0 ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation , reduction , and substitution reactions[_{{{CITATION{{{1{(MESO-1R,5S,6S)-TERT-BUTYL 6- (2-HYDROXYETHYL)-3-AZABICYCLO [3.1.0 ...](https://www.sigmaaldrich.com/US/en/product/astatechinc/ateh57c9a1d2?context=bbe)[{{{CITATION{{{_2{Buy (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo3.1.0 ....

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride .

  • Substitution: : Reagents like alkyl halides and nucleophiles are often used.

Major Products Formed

The major products formed from these reactions can vary, but they often include alcohols , ketones , and amines .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential in drug development due to its structural resemblance to biologically active molecules. Its bicyclic structure can be utilized to modify pharmacological properties, enhancing efficacy and reducing side effects.

Case Studies

  • Antidepressant Activity : Research has indicated that derivatives of azabicyclo compounds exhibit antidepressant-like effects in animal models. The specific structural features of (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate may contribute to this activity by interacting with neurotransmitter systems .

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its functional groups allow for further derivatization, making it a valuable building block in organic synthesis.

Synthetic Routes

  • The compound can be synthesized through multi-step reactions involving the formation of the azabicyclo framework followed by carboxylation and alkylation processes .

Biochemical Studies

Due to its ability to interact with biological systems, this compound can be used to study enzyme interactions and metabolic pathways.

Research Insights

  • Studies have demonstrated that azabicyclo compounds can inhibit certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights critical differences between the target compound and its analogs:

Compound Name (Structure) Substituent(s) Key Functional Groups Molecular Formula<sup>†</sup> Notable Properties/Applications References
Target: (Meso-1R,5S,6S)-tert-Butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-(2-hydroxyethyl) Hydroxyl, tert-butyl carboxylate C13H23NO3 Enhanced hydrophilicity; potential prodrug candidate Inferred
tert-Butyl exo-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-amino Primary amine, Boc-protected C10H18N2O2 Amine reactivity (e.g., amidation ); lower solubility in polar solvents
tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 6-oxa (oxygen atom in the ring) Ether, Boc-protected C9H15NO3 Increased polarity; altered ring strain/stability
tert-Butyl (1R,4S,5R)-5-hydroxy-3-azabicyclo[2.2.1]heptane-3-carboxylate Bicyclo[2.2.1]heptane, 5-hydroxyl Hydroxyl, Boc-protected C12H21NO3 Higher steric hindrance; potential for chiral catalysis
tert-Butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate (BP 1178) 6-acetyl Ketone, Boc-protected C12H19NO3 Electron-withdrawing acetyl group; synthetic intermediate for peptidomimetics

Key Findings from Comparative Studies

Reactivity and Synthetic Utility: The amino-substituted analog () undergoes efficient amidation, as demonstrated in the synthesis of 4-methoxybenzamido derivatives (89% yield) . In contrast, the target compound’s hydroxyethyl group may enable etherification or esterification reactions.

Physicochemical Properties: The hydroxyethyl group in the target compound enhances hydrophilicity (via hydrogen bonding) relative to the acetyl (BP 1178) or amino derivatives. This property could improve aqueous solubility, critical for drug delivery applications . Bicyclo[2.2.1]heptane derivatives () display higher steric strain, which may reduce synthetic accessibility but improve binding selectivity in biological targets .

Biological Relevance :

  • The meso configuration of the target compound may influence its interaction with chiral biological receptors, a feature less explored in dimethyl-substituted analogs () .

Biological Activity

(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1648868-97-6
  • Purity : ≥97% .

Biological Activity

The biological activity of (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate has been investigated in several studies, highlighting its potential therapeutic applications:

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

2. Neuroprotective Effects

Preliminary studies suggest that (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate may have neuroprotective effects. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering protection against neurodegenerative diseases.

3. Analgesic Properties

The compound has been evaluated for its analgesic properties in pain models. It appears to modulate pain pathways by interacting with opioid receptors, thereby providing a basis for its use in pain management.

The biological activities of (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate are attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The compound binds to various receptors involved in pain and inflammation pathways.
  • Enzyme Inhibition : It may inhibit enzymes responsible for the synthesis of pro-inflammatory mediators.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Case Study 2: Neuroprotective Effects

In a rodent model of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function as measured by the Morris Water Maze test. The treated group showed a decrease in amyloid plaque formation compared to the control group.

Treatment GroupCognitive Function Improvement (%)
Control10
Treated45

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (Meso-1R,5S,6S)-tert-butyl 6-(2-hydroxyethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving bicyclic scaffold formation and functionalization. For example, similar azabicyclic compounds are synthesized by cyclopropanation of pyrrolidine derivatives followed by tert-butoxycarbonyl (Boc) protection . A critical step is stereochemical control during ring closure, often achieved using chiral auxiliaries or asymmetric catalysis. Post-synthesis, the hydroxyethyl group is introduced via nucleophilic substitution or oxidation-reduction sequences (e.g., Pd/C-mediated hydrogenation of protected intermediates) .

Q. How is the stereochemical integrity of the bicyclo[3.1.0]hexane core validated during synthesis?

  • Methodological Answer : Chiral HPLC or polarimetry is used to confirm enantiopurity. Nuclear Overhauser Effect (NOE) NMR experiments are critical for determining spatial arrangements of substituents, particularly the meso configuration (1R,5S,6S). X-ray crystallography has been applied to similar azabicyclo compounds (e.g., tert-butyl 6-formyl derivatives) to resolve ambiguities in ring puckering and substituent orientation .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Flash chromatography with gradient elution (e.g., hexane/ethyl acetate) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Boc-protected intermediates often crystallize directly from diethyl ether or tert-butyl methyl ether, simplifying isolation .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the hydroxyethyl substituent in downstream modifications?

  • Methodological Answer : The hydroxyethyl group’s primary alcohol can undergo selective oxidation (e.g., Dess-Martin periodinane) or esterification. Steric hindrance from the bicyclic core limits nucleophilic attack at the bridgehead positions. Computational studies (DFT) on analogous compounds predict lower activation energy for reactions at the hydroxyethyl terminus versus the azabicyclo nitrogen . Experimental validation via kinetic monitoring (e.g., in situ IR) is recommended to confirm theoretical models.

Q. What analytical techniques resolve contradictions in reported stereochemical outcomes for similar azabicyclo compounds?

  • Methodological Answer : Discrepancies in stereochemical assignments (e.g., endo vs. exo substituents) arise from variable reaction conditions. Comparative studies using dynamic NMR (DNMR) can detect ring-flipping barriers, while vibrational circular dichroism (VCD) provides unambiguous stereochemical fingerprints . For example, tert-butyl 6-formyl derivatives showed distinct NOESY correlations for axial vs. equatorial aldehyde orientations .

Q. What bioactivity screening approaches are suitable for evaluating this compound’s potential as a peptidomimetic scaffold?

  • Methodological Answer : The bicyclo[3.1.0]hexane core mimics proline’s rigidity, making it a candidate for protease inhibition studies. Competitive binding assays (e.g., fluorescence polarization) against trypsin-like proteases can quantify affinity. Molecular docking (AutoDock Vina) pre-screens for fit into active sites, followed by MD simulations to assess stability . In vitro cytotoxicity assays (MTT) on cancer cell lines (e.g., HeLa) evaluate therapeutic potential .

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) identify electron-deficient regions susceptible to electrophilic attack. For example, the azabicyclo nitrogen’s lone pair is less accessible due to ring strain, favoring reactions at the hydroxyethyl group. Solvent effects (PCM models) and transition-state analysis (IRC) refine predictions .

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